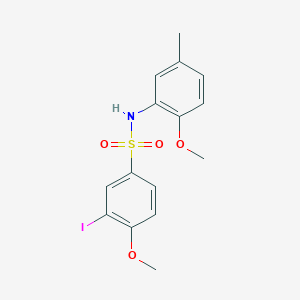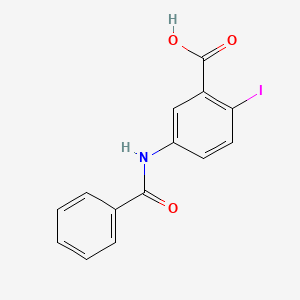![molecular formula C14H10INO B4195918 4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4195918.png)
4-[(3-iodobenzyl)oxy]benzonitrile
描述
4-[(3-iodobenzyl)oxy]benzonitrile, also known as IBOP or 3-iodobenzyl-oxy-4-cyanobenzene, is a chemical compound that has been widely used in scientific research. It is a potent ligand for the G protein-coupled receptor 55 (GPR55), which is a member of the cannabinoid receptor family. GPR55 is involved in a variety of physiological and pathological processes, including pain sensation, inflammation, cancer, and cardiovascular diseases. Therefore, IBOP has been used as a tool to investigate the role of GPR55 in these processes.
作用机制
The mechanism of action of 4-[(3-iodobenzyl)oxy]benzonitrile involves its binding to GPR55, which is a G protein-coupled receptor that is expressed in various tissues and cells. Upon activation by ligands, such as this compound, GPR55 triggers a cascade of intracellular signaling events that lead to various physiological and pathological responses. The exact signaling pathways activated by GPR55 are still under investigation, but it has been suggested that they involve the activation of protein kinase C, mitogen-activated protein kinases, and phospholipase C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific tissue or cell type being studied and the experimental conditions used. However, some common effects of this compound include the modulation of intracellular calcium levels, the activation of pro-inflammatory cytokines, the inhibition of cell proliferation and migration, and the induction of apoptosis. These effects are thought to be mediated by the activation of GPR55 and its downstream signaling pathways.
实验室实验的优点和局限性
The main advantage of using 4-[(3-iodobenzyl)oxy]benzonitrile in lab experiments is its high potency and selectivity for GPR55, which allows for the specific and efficient activation of this receptor. Moreover, this compound is relatively easy to synthesize and purify, and it can be used in a variety of experimental systems, including cell cultures, animal models, and human tissues. However, some limitations of using this compound include its potential off-target effects on other receptors or signaling pathways, and its potential toxicity at high concentrations or prolonged exposure.
未来方向
There are several future directions for research on 4-[(3-iodobenzyl)oxy]benzonitrile and GPR55. One direction is to investigate the role of GPR55 in other physiological and pathological processes, such as immune function, metabolism, and neurodegenerative diseases. Another direction is to develop more potent and selective GPR55 ligands, which could be used as therapeutic agents for various diseases. Moreover, it would be interesting to investigate the interactions between GPR55 and other cannabinoid receptors, such as CB1 and CB2, and their potential synergistic or antagonistic effects. Finally, it would be important to validate the results obtained with this compound using other GPR55 ligands and genetic models of GPR55 deficiency.
科学研究应用
4-[(3-iodobenzyl)oxy]benzonitrile has been used in various scientific research studies to investigate the role of GPR55 in different physiological and pathological processes. For example, this compound has been used to study the involvement of GPR55 in pain sensation, by measuring its effects on thermal and mechanical pain thresholds in mice. This compound has also been used to investigate the role of GPR55 in inflammation, by measuring its effects on cytokine production and leukocyte recruitment in animal models of inflammation. Moreover, this compound has been used to study the role of GPR55 in cancer, by measuring its effects on tumor growth and metastasis in different cancer cell lines and animal models. Finally, this compound has been used to investigate the role of GPR55 in cardiovascular diseases, by measuring its effects on blood pressure, heart rate, and vascular function in animal models of hypertension and atherosclerosis.
属性
IUPAC Name |
4-[(3-iodophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNSIDIWLYVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)


![N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)
![ethyl 4-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B4195864.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]hexanamide](/img/structure/B4195870.png)

![N-(4-methoxyphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4195884.png)
![4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195885.png)
![N-1-adamantyl-2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4195889.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195896.png)
![5-(2-furyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195912.png)

![4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B4195928.png)